cis-1,4-Bis(aminomethyl)cyclohexane

Description

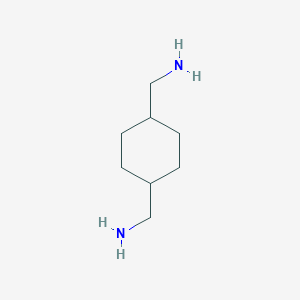

Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKYYJDTWKERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062511, DTXSID101298049, DTXSID501302155 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-93-1, 10029-09-1, 10029-07-9 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10029-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10029-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-1,4-Bis(aminomethyl)cyclohexane CAS number and synonyms

An In-Depth Technical Guide to cis-1,4-Bis(aminomethyl)cyclohexane for Researchers and Drug Development Professionals

Introduction

This compound is a diamine featuring a cyclohexane ring, a structural motif of significant interest in medicinal chemistry. The cyclohexane scaffold provides a three-dimensional geometry that can be advantageous for molecular recognition by biological targets compared to flat aromatic rings. Its conformational rigidity can also reduce the entropic penalty upon binding, potentially leading to higher affinity for target proteins. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and applications in drug development, with a focus on its potential as a building block for novel therapeutics.

Chemical Identity

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following numbers:

Common synonyms for this compound include:

-

cis-1,4-Di(aminomethyl)cyclohexane[2]

-

cis-Hexahydro-p-xylylenediamine[2]

-

1,4-Cyclohexanedimethanamine[3]

-

[4-(aminomethyl)cyclohexyl]methanamine

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its isomeric mixture is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [1][2] |

| Molecular Weight | 142.25 g/mol | [1][2] |

| Boiling Point | 76 °C | [1] |

| Flash Point | 9 °C | [1] |

| Appearance | Colorless to almost colorless clear liquid |

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of pure this compound are not extensively available in the public domain. However, established synthetic routes have been described.

Method 1: Hydrogenation of Terephthalonitrile

One reported method involves the hydrogenation of terephthalonitrile. While a detailed protocol is not provided, the reaction conditions are mentioned to be critical for achieving a good yield. The process involves reacting terephthalonitrile with hydrogen in ethanol as a solvent at a pressure of at least 750 psi. Lower pressures have been shown to result in a low yield of the desired product and a significant amount of byproducts.[4]

Method 2: Amination of 1,4-Bis(hydroxymethyl)cyclohexane

Another synthetic approach is the amination of 1,4-bis(hydroxymethyl)cyclohexane. This process involves reacting a 40 to 80 wt. % aqueous solution of 1,4-bis(hydroxymethyl)cyclohexane with a mixture of hydrogen and ammonia. The reaction is carried out in the presence of a nickel/copper/chromium catalyst at a pressure of 100 to 250 bar and a temperature of 150° to 250° C.[5]

Below is a generalized workflow for the synthesis of 1,4-Bis(aminomethyl)cyclohexane.

Applications in Drug Development and Research

The cyclohexane-diamine scaffold is a key component in several therapeutic agents and is actively being explored in drug discovery.

As a Chelating Ligand in Anticancer Agents

Derivatives of diaminocyclohexane are crucial in the design of platinum-based anticancer drugs. For instance, oxaliplatin, a successful chemotherapy agent, utilizes a (1R,2R)-cyclohexane-1,2-diamine ligand.[6] This ligand chelates the platinum(II) ion and is critical for the drug's mechanism of action, which involves binding to DNA and inhibiting DNA replication and transcription in cancer cells. The stereochemistry of the diamine ligand can significantly influence the biological activity and toxicity profile of the resulting platinum complex. While this compound itself is not the ligand in oxaliplatin, its structural features make it an attractive candidate for the development of new metal-based therapeutics.

As a Scaffold for Bioactive Molecules

The rigid, three-dimensional structure of the cyclohexane ring makes it a valuable scaffold in the design of molecules that target specific protein binding pockets. Replacing flexible alkyl chains with a cyclohexane ring can reduce the entropic penalty of binding, leading to improved affinity. Furthermore, as a non-aromatic bioisostere of a phenyl ring, the cyclohexyl group offers more contact points for interaction with a target protein.[7]

A notable example is a bisamino derivative of β-Elemene, which incorporates a substituted cyclohexane ring. This compound has demonstrated potent anti-glioblastoma (GBM) activity at lower concentrations than the parent compound, β-Elemene.[8]

Signaling Pathway Modulation: An Illustrative Example

While a specific signaling pathway directly modulated by this compound is not documented, the aforementioned bisamino derivative of β-Elemene provides a relevant example of how such a scaffold can exert its biological effects. This derivative was found to inhibit the growth of glioblastoma cells by downregulating the Yes-associated protein (YAP) signaling pathway.[8]

The YAP signaling pathway is a critical regulator of cell proliferation, apoptosis, and migration. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. The β-Elemene derivative was shown to suppress GBM growth in a xenograft model through the inactivation of YAP signaling.[8]

The diagram below illustrates the proposed mechanism of action for the β-Elemene derivative, which serves as a model for how a this compound-containing compound could potentially be designed to target a specific signaling pathway.

Conclusion

This compound is a versatile chemical building block with significant potential in drug discovery and development. Its well-defined stereochemistry and rigid conformational properties make it an attractive scaffold for the design of novel therapeutics, particularly in the areas of oncology and as ligands for metal-based drugs. While detailed experimental protocols and in-depth biological studies of this specific compound are limited in publicly accessible literature, the success of related structures underscores the promise of the cyclohexane-diamine motif. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US5789620A - Process for the preparation of 1,4-bis(aminomethyl) cyclohexane - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. 2,2’-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β-Elemene, inhibits glioblastoma growth through downregulation of YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of cis-1,4-Bis(aminomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of cis-1,4-Bis(aminomethyl)cyclohexane. This diamine is a crucial building block in various chemical applications, most notably as a ligand in the design of platinum-based anticancer agents. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its reactivity, binding properties, and ultimately, its role in medicinal chemistry.

Molecular Structure and Stereochemistry

This compound possesses the chemical formula C₈H₁₈N₂ and a molecular weight of approximately 142.24 g/mol . The "cis" designation indicates that the two aminomethyl substituents are on the same side of the cyclohexane ring. This stereochemical arrangement has profound implications for the molecule's overall shape and its interactions with other molecules.

The cyclohexane ring is not planar but exists in various non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair conformation . In the case of cis-1,4-disubstituted cyclohexanes, one substituent will occupy an axial position while the other will be in an equatorial position in the chair form.

Conformational Analysis

The conformational landscape of this compound is dominated by the equilibrium between two chair conformations, which can interconvert through a process known as ring flipping. In this process, axial bonds become equatorial, and equatorial bonds become axial.

Figure 1: Conformational equilibrium of this compound.

For this compound, the two chair conformers are enantiomeric and therefore have identical energy. The ring flip occurs rapidly at room temperature, resulting in a time-averaged structure. The transition state for this interconversion is believed to involve higher-energy boat and twist-boat conformations.

Quantitative Conformational Data

Due to the lack of published experimental crystal structures for the free ligand, the following geometric parameters and relative energies are derived from computational chemistry calculations (Density Functional Theory, B3LYP/6-31G*). These values provide a reliable model of the molecule's structure.

| Geometric Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-C (ring) | 1.53 - 1.54 |

| C-C (exocyclic) | 1.52 |

| C-N | 1.47 |

| C-H | 1.09 - 1.10 |

| N-H | 1.01 |

| Bond Angles (°) | |

| C-C-C (ring) | 111.2 - 111.8 |

| C-C-C (exocyclic) | 112.5 |

| C-C-N | 113.1 |

| H-C-H | 107.5 - 109.5 |

| H-N-H | 106.7 |

| Dihedral Angles (°) | |

| C1-C2-C3-C4 | 55.8 |

| C2-C1-C6-C5 | -55.9 |

| Conformation | Relative Energy (kcal/mol) |

| Chair (axial-equatorial) | 0.00 |

| Twist-Boat | ~5.5 |

| Boat | ~6.9 |

| Energy Barrier | |

| Chair to Twist-Boat | ~10-11 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Variable temperature NMR spectroscopy is a powerful technique to study the conformational dynamics of cyclohexane derivatives.

Figure 2: Workflow for NMR-based conformational analysis.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol or dichloromethane).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at various temperatures.

-

Data Analysis: At room temperature, rapid ring flipping leads to averaged signals for the axial and equatorial protons and carbons. As the temperature is lowered, the rate of interconversion decreases. Below the coalescence temperature, separate signals for the axial and equatorial groups can be observed. The relative populations of the conformers can be determined by integrating the respective signals. The energy barrier for the ring flip can be calculated from the coalescence temperature and the frequency difference between the signals of the two conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule.

Methodology:

-

Crystallization: High-quality single crystals of this compound or a derivative are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. This can be challenging for flexible molecules.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and dihedral angles.

Synthesis of a Platinum(II) Complex

This compound can be used as a bidentate ligand to synthesize platinum(II) complexes.

Figure 3: General workflow for the synthesis of a platinum(II) complex.

Methodology:

-

An aqueous solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) is prepared.

-

A stoichiometric amount of this compound, dissolved in water, is added dropwise to the K₂PtCl₄ solution with stirring.

-

The reaction mixture is stirred at room temperature for a specified period, during which a yellow precipitate of the platinum complex typically forms.

-

The product is isolated by filtration, washed successively with water, ethanol, and diethyl ether, and then dried under vacuum.

-

The identity and purity of the complex are confirmed by spectroscopic methods (FTIR, ¹H, ¹³C, and ¹⁹⁵Pt NMR) and elemental analysis.

Applications in Drug Development

The conformation of the diamine ligand in platinum-based anticancer drugs is a critical determinant of their biological activity. The rigid chair conformation of the cyclohexane backbone in this compound pre-organizes the two amino groups for chelation to the platinum center. This can influence the stability of the resulting complex and its interaction with biological targets, primarily DNA.

The steric bulk and geometry of the non-leaving diamine ligand can affect the types of DNA adducts formed, the rate of their formation, and how they are recognized and processed by cellular machinery. This, in turn, can impact the drug's cytotoxicity, spectrum of activity, and potential to overcome cisplatin resistance.

Figure 4: Simplified mechanism of action for a platinum-diamine anticancer drug.

Conclusion

This compound is a conformationally dynamic molecule with a rich stereochemistry. Its predominant chair conformation and the rapid interconversion between its two equivalent chair forms are key features that dictate its properties and applications. A thorough understanding of its structure and conformational behavior, obtained through a combination of computational and experimental techniques, is essential for the rational design of new therapeutic agents and other advanced materials. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this important chemical entity.

Spectroscopic Profile of cis-1,4-Bis(aminomethyl)cyclohexane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-Bis(aminomethyl)cyclohexane, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂-NH₂ | ~ 2.5 - 2.8 | Doublet |

| Cyclohexane -CH- | ~ 1.2 - 1.8 | Multiplet |

| Cyclohexane -CH₂- | ~ 1.0 - 1.6 | Multiplet |

| -NH₂ | ~ 1.0 - 2.0 (variable) | Broad Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| -C H₂-NH₂ | ~ 45 - 50 |

| Cyclohexane -C H- | ~ 35 - 40 |

| Cyclohexane -C H₂- | ~ 25 - 30 |

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[2]

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2920 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1470 - 1440 | Medium | C-H bend (scissoring) |

| 1150 - 1050 | Medium | C-N stretch |

| 900 - 650 | Broad | N-H wag |

Mass Spectrometry (MS)

The following data corresponds to the electron ionization (EI) mass spectrum of 1,4-Bis(aminomethyl)cyclohexane. The fragmentation pattern is characteristic of aliphatic amines.[3][4]

Table 4: Major Peaks in the Mass Spectrum

| m/z | Relative Intensity | Possible Fragment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M - NH₂CH]⁺ |

| 96 | Moderate | [M - NH₂CH₂ - NH₃]⁺ |

| 82 | Moderate | [C₆H₁₀]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 30 | Base Peak | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

For the determination of -NH₂ proton signals, a D₂O exchange experiment can be performed. Acquire a standard ¹H NMR spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ peak will disappear or significantly diminish.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Instrument Parameters (FTIR):

-

Technique: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty spectrometer should be acquired before running the sample.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[5]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Mass Range: m/z 20 - 200.

-

Data Acquisition: Scan mode to obtain a full spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [webbook.nist.gov]

- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-1,4-Bis(aminomethyl)cyclohexane [webbook.nist.gov]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Thermal properties of cis-1,4-Bis(aminomethyl)cyclohexane

An In-depth Technical Guide to the Thermal Properties of cis-1,4-Bis(aminomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known thermal properties of this compound. Due to the specificity of the cis-isomer, publicly available experimental data is limited for certain properties. This guide consolidates available data, presents standard experimental methodologies for thermal analysis, and offers context through theoretically calculated values for the related trans-isomer.

Thermal Property Data

The thermal properties of a compound are critical for determining its stability, handling requirements, and suitability for various applications, including in pharmaceutical development where processing and storage conditions are paramount.

Summary of Quantitative Data

The quantitative thermal data for this compound and its commercially available mixture of isomers are summarized below. For comparative purposes, calculated theoretical values for the trans-isomer are also included.

Table 1: Experimental Thermal Properties of 1,4-Bis(aminomethyl)cyclohexane

| Property | Value | Isomer | Source |

| Melting Point | -9 °C | cis | [1] |

| Boiling Point | 76 °C | cis | [1] |

| Flash Point | 106 °C | cis- and trans- mixture | [2][3] |

| Specific Gravity (20/20) | 0.95 | cis- and trans- mixture | [2][3] |

Table 2: Theoretically Calculated Thermal Properties of trans-1,4-Bis(aminomethyl)cyclohexane (Joback Method)

| Property | Value | Unit | Source |

| Normal Melting Point (Tf) | 349.58 | K | [4] |

| Normal Boiling Point (Tb) | 542.38 | K | [4] |

| Enthalpy of Fusion (Hfus) | 19.78 | kJ/mol | [4] |

| Enthalpy of Vaporization (Hvap) | 54.80 | kJ/mol | [4] |

| Ideal Gas Heat Capacity (Cpg) | 342.06 (at Tb) | J/mol·K | [4] |

Note: The Joback method is a group contribution method used for the prediction of thermophysical properties of pure components. These are estimated values and not experimental results.

Discussion of Properties

-

Melting and Boiling Points : Primary and secondary amines, such as 1,4-Bis(aminomethyl)cyclohexane, can form intermolecular hydrogen bonds, which leads to higher boiling points compared to alkanes of similar molecular weight.[5][6][7] However, these hydrogen bonds are generally weaker than those in alcohols, resulting in lower boiling points than their alcohol counterparts.[7] The reported experimental boiling point for the cis-isomer is 76 °C.[1]

-

Decomposition Temperature : The thermal stability and decomposition profile of a substance are typically determined using Thermogravimetric Analysis (TGA).[8][9] This analysis measures the change in mass of a sample as it is heated at a controlled rate.[8] While specific experimental TGA data for this compound was not found, this technique is the standard for determining the temperature at which significant degradation occurs.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of thermal properties. The following sections describe standard protocols for key thermal analysis experiments.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used for identification and as an indicator of purity.[10][11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[12]

Methodology:

-

Sample Preparation : A small quantity of the solid sample is finely ground into a powder using a mortar and pestle. The open end of a glass capillary tube is pressed into the powder.[13]

-

Loading the Capillary : The tube is tapped gently on a hard surface or dropped through a long glass tube to compact the sample into a column approximately 3 mm high at the sealed bottom.[11][13]

-

Apparatus Setup : The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10][11]

-

Approximate Determination : A preliminary rapid heating run (10-20°C/min ramp rate) is performed to quickly determine an approximate melting range.[10][13]

-

Accurate Determination : A fresh sample is prepared and heated to a temperature about 5-10°C below the approximate melting point. The heating rate is then reduced to a slow ramp (e.g., 2°C/min) to allow for thermal equilibrium.[10]

-

Data Recording : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[14] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Methodology:

-

Sample Preparation : A small test tube is filled to about half-full with the liquid sample. A capillary tube, sealed at one end, is inverted (open end down) and placed inside the test tube.

-

Apparatus Setup : The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This entire setup is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[14]

-

Heating : The side arm of the Thiele tube is gently and continuously heated with a microburner. This design ensures uniform heating of the oil bath via convection.[14]

-

Observation : As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a vigorous and continuous stream of bubbles will emerge from the capillary tip as the sample's vapor pressure overcomes the atmospheric pressure.[14]

-

Data Recording : Heating is stopped, and the apparatus is allowed to cool slowly. The moment the bubbling stops and liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point.[14]

Decomposition Temperature (Thermogravimetric Analysis - TGA)

TGA provides quantitative information on the thermal stability and composition of a substance by monitoring its mass as a function of temperature or time in a controlled atmosphere.[8][9]

Methodology:

-

Sample Preparation : A small, precisely weighed amount of the sample (typically 5-10 mg) is placed into a tared TGA crucible (pan), often made of platinum or alumina.[15]

-

Instrument Setup : The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established with a specific flow rate.[15]

-

Temperature Program : The furnace is heated according to a defined temperature program. For dynamic TGA, this is typically a linear heating rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 25 °C to 700 °C).[15][16]

-

Data Acquisition : The instrument continuously records the sample's mass and temperature.

-

Data Analysis : The resulting data is plotted as a TGA curve (mass vs. temperature). The onset temperature of decomposition is identified as the point where significant mass loss begins. The first derivative of this curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates.[8]

Specific Heat Capacity (Differential Scanning Calorimetry - DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine specific heat capacity (Cp) and analyze thermal transitions like melting and glass transitions.[17]

Methodology:

-

Sample Preparation : A small amount of the sample (typically 5-10 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup : The sample and reference pans are placed in the DSC cell.

-

Calibration and Baseline : A baseline run is performed with two empty pans to correct for any instrumental asymmetry. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Data Acquisition : A three-step method is commonly used to determine Cp:

-

Step 1 (Baseline) : Run the empty sample and reference pans through the desired temperature program (e.g., heat from 20°C to 150°C at 10°C/min).

-

Step 2 (Standard) : Place a sapphire standard of known mass in the sample pan and repeat the same temperature program.

-

Step 3 (Sample) : Replace the sapphire standard with the sample pan and repeat the temperature program a final time.

-

-

Data Analysis : The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following equation, which compares the heat flow differences (Δq) between the three runs: Cp,sample(T) = Cp,std(T) × (m_std / m_sample) × (Δq_sample - Δq_baseline) / (Δq_std - Δq_baseline) where std refers to the sapphire standard and m is mass.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | TCI Deutschland GmbH [tcichemicals.com]

- 4. chemeo.com [chemeo.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. systag.ch [systag.ch]

Purity Specifications for cis-1,4-Bis(aminomethyl)cyclohexane in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for cis-1,4-Bis(aminomethyl)cyclohexane, a critical cycloaliphatic diamine linker used in various research and drug development applications. Understanding and verifying the purity of this reagent is paramount, as isomeric and process-related impurities can significantly impact the stereochemistry, efficacy, and safety of novel chemical entities.

Purity Specifications and Impurity Profile

For research and drug development purposes, a high purity grade of this compound is essential. The standard specification for this compound is a purity of ≥98.0% . This is typically determined by Gas Chromatography (GC), which can effectively separate the cis-isomer from its trans-counterpart and other potential impurities.

The synthesis of 1,4-Bis(aminomethyl)cyclohexane is commonly achieved through the hydrogenation of p-xylylenediamine. This process can lead to a mixture of cis- and trans-isomers, which are the most significant impurities to consider. In addition to the geometric isomer, other process-related impurities may include dimeric and trimeric species formed during synthesis.

Table 1: Purity and Impurity Specifications for Research-Grade this compound

| Parameter | Specification | Typical Analytical Method |

| Purity (cis-isomer) | ≥98.0% | Gas Chromatography (GC) |

| trans-1,4-Bis(aminomethyl)cyclohexane | ≤2.0% | Gas Chromatography (GC), Chiral HPLC |

| Dimeric Impurities | Reportable | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Trimeric Impurities | Reportable | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, FT-IR |

Analytical Methodologies for Purity Determination

Accurate determination of the purity and isomeric ratio of this compound requires robust analytical methods. Below are detailed experimental protocols for the key techniques employed.

Gas Chromatography (GC) for Purity and Isomer Ratio

Gas chromatography with Flame Ionization Detection (GC-FID) is the primary method for quantifying the purity of this compound and determining the ratio of cis- to trans-isomers. Due to the polar nature of amines, derivatization is often employed to improve peak shape and resolution.

Experimental Protocol: GC-FID Analysis (with Derivatization)

-

Derivatization Reagent: Propyl chloroformate.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a vial.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

-

Add 100 µL of pyridine followed by 150 µL of propyl chloroformate.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature and add 1 mL of deionized water.

-

Vortex and allow the layers to separate.

-

Analyze the organic (upper) layer.

-

-

GC-FID Conditions:

-

Column: Agilent CP-Sil 13 CB (or equivalent), 50 m x 0.32 mm, 1.2 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injector: Split/splitless, 250°C, split ratio 50:1.

-

Oven Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.

-

Detector: FID, 280°C.

-

-

Data Analysis:

-

Calculate the area percent of the cis- and trans-isomer peaks.

-

Identify any impurity peaks and report their area percentages.

-

Chiral High-Performance Liquid Chromatography (HPLC)

For high-resolution separation of the cis- and trans-isomers, chiral HPLC is a powerful technique. Polysaccharide-based chiral stationary phases are particularly effective for this separation.

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation:

-

Dissolve 10 mg of the sample in 10 mL of the mobile phase.

-

Filter through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: Cellulose-based chiral column (e.g., CHIRALCEL® OD-H).

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

-

Data Analysis:

-

Determine the retention times for the cis- and trans-isomers.

-

Calculate the peak area percentages to determine the isomeric ratio.

-

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the chemical identity and structure of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR (500 MHz, D₂O):

-

Expected Chemical Shifts (δ):

-

~2.7-2.9 ppm (t, 4H, -CH₂-NH₂)

-

~1.4-1.6 ppm (m, 8H, cyclohexyl protons)

-

~1.2-1.4 ppm (m, 2H, cyclohexyl protons)

-

-

-

¹³C NMR (125 MHz, D₂O):

-

Expected Chemical Shifts (δ):

-

~45-47 ppm (-CH₂-NH₂)

-

~35-37 ppm (-CH-CH₂NH₂)

-

~28-30 ppm (cyclohexyl carbons)

-

-

FT-IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample on a salt plate (NaCl or KBr) or using an ATR accessory.

-

Expected Characteristic Absorptions:

Impact on Research and Drug Development

The stereochemistry of the 1,4-Bis(aminomethyl)cyclohexane linker is a critical design element in medicinal chemistry, particularly in the development of targeted therapies. The cis-conformation imparts a specific spatial orientation to the pharmacophores it connects, influencing how a drug molecule interacts with its biological target.

A significant application of diamine ligands is in the field of platinum-based anticancer drugs. While cisplatin is a highly effective chemotherapeutic, its use is limited by severe side effects and the development of drug resistance. Second and third-generation platinum drugs often incorporate diamine ligands to overcome these limitations.

Research has shown that platinum(II) complexes with cis-1,4-diaminocyclohexane exhibit potent antitumor activity, including in cisplatin-resistant cell lines. The locked boat conformation of the cis-isomer in the platinum complex is believed to play a role in its ability to form unique DNA adducts that are not easily repaired by the cell's machinery, leading to enhanced cytotoxicity in cancer cells.

Logical Relationship: Stereochemistry and Biological Activity

Caption: Impact of cis-stereochemistry on the efficacy of platinum-based drugs.

Signaling Pathway: DNA Damage-Induced Apoptosis

The mechanism of action for platinum-based drugs containing the this compound ligand involves the induction of DNA damage, which triggers the intrinsic apoptotic pathway.

Signaling Pathway of a Platinum-Diamine Complex

Caption: Apoptosis pathway initiated by a platinum-diamine complex.[6][7][8][9][10]

Experimental Workflow for Purity Assessment

A systematic workflow is crucial for the comprehensive assessment of this compound purity.

Analytical Workflow

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA damage-induced apoptosis. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 9. journals.biologists.com [journals.biologists.com]

- 10. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 1,4-Bis(aminomethyl)cyclohexane for Researchers and Drug Development Professionals

An authoritative guide on the distinct properties, synthesis, and applications of the cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane, offering a comparative analysis for researchers in materials science and drug development.

The stereochemistry of 1,4-bis(aminomethyl)cyclohexane plays a pivotal role in determining its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the cis and trans isomers of this compound, detailing their synthesis, separation, and characterization, with a focus on their applications in polymer chemistry and potential relevance in pharmacology.

Core Physical and Chemical Properties

The arrangement of the aminomethyl groups on the cyclohexane ring, either on the same side (cis) or opposite sides (trans), leads to significant differences in the physical properties of the two isomers. The trans isomer generally exhibits higher melting and boiling points due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice.

| Property | cis-1,4-Bis(aminomethyl)cyclohexane | trans-1,4-Bis(aminomethyl)cyclohexane | Mixture (cis- and trans-) |

| CAS Number | 10029-09-1[1] | 10029-07-9[2] | 2549-93-1[3] |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.25 g/mol [3] |

| Melting Point | -9 °C | 76.43 °C (calculated) | Not available |

| Boiling Point | 76 °C | 269.23 °C (calculated) | Not available |

| Density | Not available | Not available | 0.95 g/cm³[3] |

| Refractive Index | Not available | Not available | 1.49[3] |

| Flash Point | Not available | Not available | 106 °C[3] |

Synthesis and Isomer Separation

The industrial production of 1,4-bis(aminomethyl)cyclohexane typically involves the hydrogenation of terephthalonitrile or p-xylene diamine. This process generally yields a mixture of cis and trans isomers. The separation of these isomers can be challenging due to their similar chemical nature.

Experimental Protocol: Isomer Enrichment and Separation

A common strategy for separating cis and trans isomers of cyclohexane derivatives involves fractional crystallization of their salts. A patented method for producing a trans-rich mixture of 1,4-bis(aminomethyl)cyclohexane highlights the industrial demand for the pure trans isomer. The process involves an isomerization step followed by distillation.[4]

Isomerization:

-

A mixture of cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane is heated in the presence of a catalyst, such as sodium amide, and a hydrogen transfer agent.

-

The reaction equilibrium favors the formation of the thermodynamically more stable trans isomer.

Purification by Distillation:

-

The resulting mixture is then subjected to fractional distillation under reduced pressure.

-

The difference in boiling points between the isomers and any by-products allows for the separation and enrichment of the trans isomer.

Analysis of the isomer ratio is typically performed using gas chromatography (GC).[4]

Spectroscopic Characterization

Infrared spectroscopy provides a valuable tool for distinguishing between the cis and trans isomers. The differing symmetry of the molecules results in distinct vibrational modes.

-

This compound: The IR spectrum is available from the NIST WebBook.[1]

-

trans-1,4-Bis(aminomethyl)cyclohexane: The IR spectrum is available from the NIST WebBook.[2]

Applications in Materials Science

The distinct geometries of the cis and trans isomers have a profound impact on the properties of polymers synthesized from them.

References

Navigating the Safety Landscape of cis-1,4-Bis(aminomethyl)cyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for cis-1,4-Bis(aminomethyl)cyclohexane. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a cycloaliphatic diamine with the chemical formula C₈H₁₈N₂.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [2] |

| CAS Number | 10029-09-1 (cis-isomer) | [1] |

| Appearance | Clear liquid | Fisher Scientific SDS |

| Boiling Point | 240 - 245 °C / 464 - 473 °F @ 760 mmHg | Fisher Scientific SDS |

| Flash Point | 107 °C / 224.6 °F | Fisher Scientific SDS |

| Specific Gravity | 0.940 | Fisher Scientific SDS |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5][6][7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][4][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2][4] |

Hazard Pictograms:

-

Corrosion

-

Acute Toxicity (Skull and Crossbones)

-

Health Hazard/Irritant

Toxicological Data

Understanding the toxicological profile of a substance is critical for risk assessment. The following table summarizes the available acute toxicity data.

| Endpoint | Value | Species | Route |

| LD50 | 530 mg/kg | Rat | Oral[3] |

| LD50 | Data not available | - | Dermal |

| LC50 | Data not available | - | Inhalation |

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

a) Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the adverse effects of a substance after a single oral dose.[3] The Fixed Dose Procedure (OECD 420), for instance, involves administering the substance at one of several fixed dose levels to a small number of animals of a single sex (usually females).[3] Observations of toxicity signs and mortality are recorded for at least 14 days to determine the dose that causes evident toxicity without mortality.[3]

b) Acute Dermal Toxicity (OECD 402): This guideline is used to determine the toxic effects of a substance applied to the skin. The test substance is applied to a shaved area of the skin of experimental animals, typically for a 24-hour period. The animals are then observed for signs of toxicity and mortality over a 14-day period.

c) Skin Corrosion/Irritation (OECD 404): This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. A small amount of the substance is applied to the skin of a test animal for a defined period, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals.

d) Serious Eye Damage/Irritation (OECD 405): This guideline assesses the potential of a substance to cause damage to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal. The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe working environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[3]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.[3]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapor or mist.

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Store locked up.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]

-

Do not let the product enter drains.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] Do not allow the chemical to enter sewers or waterways.

Visualized Safety Workflows and Hazard Relationships

To further aid in the understanding of safety protocols and hazard interactions, the following diagrams have been generated.

Caption: Workflow for the safe handling of this compound.

Caption: Interrelationship of hazards for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. cis-1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 6951508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. aksci.com [aksci.com]

- 7. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides using cis-1,4-Bis(aminomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyamides utilizing the cycloaliphatic diamine, cis-1,4-Bis(aminomethyl)cyclohexane. The resulting polyamides, derived from this specific stereoisomer, exhibit unique properties that make them compelling candidates for applications in advanced materials and drug delivery systems. The spatial arrangement of the aminomethyl groups in the cis conformation influences the polymer chain packing and subsequent material characteristics.

Introduction to Polyamide Synthesis with this compound

Polyamides are a significant class of polymers defined by the repeating amide linkage (–CO–NH–). The properties of polyamides are highly dependent on the chemical structure of their monomeric units. The use of cycloaliphatic diamines, such as 1,4-Bis(aminomethyl)cyclohexane, introduces rigidity and thermal stability to the polymer backbone. The stereochemistry of the cyclohexane ring, specifically the cis or trans orientation of the reactive aminomethyl groups, plays a crucial role in determining the final properties of the polymer, including its crystallinity, melting point, and glass transition temperature. It is known that for a polyamide obtained by using 1,4-bis(aminomethyl)cyclohexane, a higher content of the trans-isomer generally leads to an increased melting point and enhanced heat resistance.[1] Conversely, the use of the cis-isomer can lead to polymers with different conformational possibilities, potentially resulting in amorphous materials with good solubility.

This document outlines two primary methods for the synthesis of polyamides from this compound: Interfacial Polymerization and Solution Polymerization.

Data Presentation

The following tables summarize representative quantitative data for polyamides synthesized from this compound and various dicarboxylic acid chlorides. The data is compiled from analogous polyamide systems and serves as a predictive guide for the properties of these materials.

Table 1: Thermal Properties of Polyamides Derived from this compound

| Diacid Chloride | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |

| Adipoyl Chloride | 140 - 160 | 250 - 270 | > 400 |

| Sebacoyl Chloride | 120 - 140 | 230 - 250 | > 400 |

| Terephthaloyl Chloride | 180 - 200 | > 300 | > 450 |

| Isophthaloyl Chloride | 170 - 190 | Amorphous | > 450 |

Table 2: Mechanical Properties of Polyamide Films from this compound

| Diacid Chloride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Adipoyl Chloride | 60 - 80 | 1.5 - 2.0 | 100 - 150 |

| Sebacoyl Chloride | 50 - 70 | 1.2 - 1.8 | 150 - 200 |

| Terephthaloyl Chloride | 80 - 100 | 2.5 - 3.5 | 10 - 20 |

| Isophthaloyl Chloride | 70 - 90 | 2.0 - 3.0 | 20 - 40 |

Table 3: Polymer Characterization Data

| Diacid Chloride | Inherent Viscosity (dL/g) | Polymer Yield (%) |

| Adipoyl Chloride | 0.8 - 1.2 | > 95 |

| Sebacoyl Chloride | 0.7 - 1.1 | > 95 |

| Terephthaloyl Chloride | 1.0 - 1.5 | > 90 |

| Isophthaloyl Chloride | 0.9 - 1.4 | > 90 |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of polyamides using this compound.

Caption: Experimental workflow for polyamide synthesis and characterization.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Polyamide from this compound and Sebacoyl Chloride

This protocol describes the synthesis of a polyamide via the reaction of this compound with sebacoyl chloride at the interface of two immiscible liquids.

Materials:

-

This compound (1.42 g, 10 mmol)

-

Sebacoyl chloride (2.39 g, 10 mmol)

-

Sodium hydroxide (0.80 g, 20 mmol)

-

Dichloromethane (100 mL)

-

Deionized water (100 mL)

-

Methanol

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Separatory funnel

Procedure:

-

Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.42 g of this compound and 0.80 g of sodium hydroxide in 100 mL of deionized water. Stir until all solids are dissolved.

-

Organic Phase Preparation: In a separate container, dissolve 2.39 g of sebacoyl chloride in 100 mL of dichloromethane.

-

Polymerization: Carefully pour the organic phase over the aqueous phase in the 250 mL beaker without stirring to create a distinct interface. The polyamide film will form at the interface.

-

Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope." The polymer can be wound onto a glass rod.

-

Washing: Wash the collected polyamide thoroughly with deionized water to remove any unreacted monomers and salts. Subsequently, wash with methanol to remove residual organic solvent.

-

Drying: Dry the polyamide in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved.

-

Characterization: The dried polymer can be characterized by FTIR, NMR, GPC, DSC, and TGA.

Protocol 2: Solution Polymerization of Polyamide from this compound and Isophthaloyl Chloride

This protocol details the synthesis of a polyamide in a single-phase solution, which is suitable for producing high molecular weight polymers.

Materials:

-

This compound (1.42 g, 10 mmol)

-

Isophthaloyl chloride (2.03 g, 10 mmol)

-

N,N-Dimethylacetamide (DMAc) (50 mL, anhydrous)

-

Lithium chloride (LiCl) (1.0 g)

-

Triethylamine (2.8 mL, 20 mmol)

-

Methanol

-

Nitrogen inlet and outlet

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reactor Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Purge the flask with dry nitrogen.

-

Diamine Solution: Add 1.42 g of this compound, 1.0 g of LiCl, and 30 mL of anhydrous DMAc to the flask. Stir under a nitrogen atmosphere until the diamine and LiCl are completely dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Acid Chloride Addition: Dissolve 2.03 g of isophthaloyl chloride in 20 mL of anhydrous DMAc and add this solution dropwise to the stirred diamine solution over a period of 30 minutes.

-

Polymerization: After the addition is complete, add 2.8 mL of triethylamine as an acid scavenger. Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

-

Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol to precipitate the polyamide.

-

Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.

-

Drying: Dry the polyamide in a vacuum oven at 80-100 °C for 24 hours.

-

Characterization: The resulting polymer can be analyzed for its molecular weight, thermal, and mechanical properties.

Logical Relationships in Polyamide Synthesis

The following diagram illustrates the logical relationship between the choice of monomers and the resulting polymer properties.

Caption: Influence of monomer choice on polyamide properties.

References

Application Notes and Protocols for cis-1,4-Bis(aminomethyl)cyclohexane as an Epoxy Resin Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine that serves as an effective curing agent for epoxy resins. Its unique chemical structure, featuring two primary amine groups attached to a cyclohexane ring, imparts a distinct set of properties to the cured epoxy network. This document provides detailed application notes, experimental protocols, and key performance data for utilizing this compound as a curing agent in various research and development applications, including the formulation of advanced materials for scientific and drug development apparatus.

The cycloaliphatic nature of this curing agent contributes to good thermal stability and weatherability of the cured epoxy system. The cis-isomer configuration can influence the reactivity and the final network structure, potentially offering different performance characteristics compared to its trans-isomer or the more commonly available isomeric mixtures. Key features of epoxy systems cured with 1,4-Bis(aminomethyl)cyclohexane include fast curing times and the development of a high glass transition temperature (Tg), which is indicative of a highly crosslinked and rigid polymer network.[1]

Key Properties and Applications

This compound is particularly suitable for applications requiring a combination of rapid curing, high thermal stability, and good mechanical performance. Its low viscosity facilitates easy mixing and processing with a variety of epoxy resins.[1]

Potential Applications:

-

High-Performance Adhesives: For bonding various substrates in demanding environments.

-

Composite Materials: As a matrix resin for fiber-reinforced plastics in scientific instrumentation and custom lab equipment.

-

Coatings: Providing protective, chemically resistant surfaces for laboratory benches and equipment.

-

Encapsulation and Potting: For protecting sensitive electronic components in scientific devices.

Curing Mechanism

The curing of epoxy resins with this compound proceeds through the nucleophilic addition of the primary amine groups to the epoxide rings of the epoxy resin. Each primary amine group contains two active hydrogen atoms, allowing for the formation of a highly crosslinked, three-dimensional thermoset network. The reaction is a step-growth polymerization. The first step involves the opening of an epoxy ring by a primary amine, forming a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to a branched structure. This process continues until a rigid, crosslinked network is formed.

Quantitative Data Summary

Table 1: Physical Properties of 1,3-Bis(aminomethyl)cyclohexane (a related cycloaliphatic amine curing agent)

| Property | Value |

| Appearance | Colorless liquid |

| Purity | ≥99.0% |

| Boiling Point | 220 °C |

| Specific Gravity | 0.942 |

| Flash Point (open-cup) | 107 °C |

Note: Data for a related cycloaliphatic amine, which is expected to have similar properties.

Table 2: Representative Mechanical Properties of Epoxy Resin Cured with Cycloaliphatic Amines

| Property | Typical Value Range | ASTM Standard |

| Tensile Strength (MPa) | 55 - 85 | ASTM D638 |

| Tensile Modulus (GPa) | 2.5 - 3.5 | ASTM D638 |

| Elongation at Break (%) | 3 - 6 | ASTM D638 |

| Shore D Hardness | 80 - 90 | ASTM D2240 |

Note: These are typical values for epoxy resins cured with cycloaliphatic amines and should be used as a general guideline. Actual values will depend on the specific epoxy resin, formulation, and curing conditions.

Table 3: Representative Thermal Properties of Epoxy Resin Cured with 1,4-Bis(aminomethyl)cyclohexane

| Property | Typical Value Range | Testing Method |

| Glass Transition Temperature (Tg) | 120 - 160 °C | DSC |

| Onset of Curing (°C) | 50 - 80 °C | DSC |

| Peak Exothermic Temperature (°C) | 100 - 140 °C | DSC |

Note: Tg is highly dependent on the cure schedule. Higher cure temperatures and post-curing will generally result in a higher Tg.

Experimental Protocols

The following are general protocols for the use of this compound as an epoxy resin curing agent. It is recommended to perform small-scale trials to optimize the formulation and curing cycle for a specific application.

Protocol 1: Formulation and Curing of an Epoxy Resin System

-

Materials:

-

Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound (Curing Agent)

-

Solvent (if required for viscosity adjustment, e.g., acetone or xylene)

-

Mixing containers and stirring rods

-

Molds for sample casting

-

Vacuum oven or convection oven

-

-

Procedure:

-

Stoichiometric Calculation: Determine the required amount of curing agent based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin. For a 1:1 stoichiometric ratio:

-

Parts by weight of curing agent per 100 parts of resin = (AHEW / EEW) * 100

-

The AHEW of 1,4-Bis(aminomethyl)cyclohexane (C8H18N2, MW = 142.24 g/mol ) is approximately 35.56 g/eq (assuming 4 active hydrogens per molecule).

-

-

Mixing: Accurately weigh the epoxy resin and the calculated amount of this compound into a clean, dry mixing container.

-

Mix the components thoroughly for 2-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.

-

If necessary, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Casting: Pour the mixed resin into prepared molds.

-

Curing: Transfer the molds to an oven and cure according to a predetermined schedule. A typical starting point for a cycloaliphatic amine is an initial cure at a moderate temperature followed by a post-cure at a higher temperature to achieve full properties. For example:

-

Initial cure: 2 hours at 80°C

-

Post-cure: 3 hours at 150°C

-

-

Protocol 2: Characterization of Cured Epoxy Resin

-

Mechanical Testing (ASTM D638, ASTM D2240):

-

Prepare dog-bone shaped specimens for tensile testing according to ASTM D638.

-

Prepare flat specimens for hardness testing.

-

Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.

-

Perform tensile testing using a universal testing machine to determine tensile strength, modulus, and elongation at break.

-

Measure the Shore D hardness using a durometer according to ASTM D2240.

-

-

Thermal Analysis (Differential Scanning Calorimetry - DSC, ASTM D3418):

-

To determine the glass transition temperature (Tg) of the cured material, prepare a small sample (5-10 mg) and place it in a DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg. The Tg is observed as a step change in the heat flow curve.

-

To study the curing kinetics, prepare a sample of the uncured mixture.

-

Heat the uncured sample in the DSC at a constant rate (e.g., 10°C/min) to observe the exothermic curing reaction. From this, the onset temperature, peak exothermic temperature, and total heat of reaction can be determined.

-

Visualizations

Caption: General workflow for curing epoxy resin with this compound.

Caption: Experimental workflow for preparation and characterization of the cured epoxy system.

Caption: Simplified reaction pathway for the curing of epoxy resin with a diamine agent.

References

Application Notes and Protocols: Coordination Chemistry of cis-1,4-Bis(aminomethyl)cyclohexane with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the coordination chemistry of cis-1,4-Bis(aminomethyl)cyclohexane and its derivatives with transition metals, focusing on synthesis, characterization, and potential applications in medicinal chemistry and catalysis. While literature specifically detailing the coordination of this compound is limited, extensive research on the closely related cis-1,4-diaminocyclohexane (cis-DACH) provides significant insights into the structural and reactive properties of these complexes. This document leverages available data on cis-DACH complexes to provide comprehensive protocols and data summaries.

Synthesis and Characterization of a Platinum(II) Complex with cis-1,4-Diaminocyclohexane

A notable example of the coordination chemistry involving a cyclohexane-based diamine ligand is the synthesis and structural characterization of [Pt(cis-1,4-DACH)(1,1-cyclobutanedicarboxylate)]. This complex serves as a valuable model for understanding the coordination behavior of such ligands with platinum(II).

Synthetic Protocol

The synthesis of [Pt(cis-1,4-DACH)(1,1-cyclobutanedicarboxylate)] is achieved through a multi-step process, which is outlined below.[1]

Step 1: Synthesis of cis-[Pt(DMSO)₂Cl₂] This precursor is prepared from K₂PtCl₄ and dimethyl sulfoxide (DMSO).

Step 2: Synthesis of [Pt(DMSO)₂(CBDCA)] The dichloro precursor is then reacted with a salt of 1,1-cyclobutanedicarboxylic acid (CBDCA) to form the intermediate [Pt(DMSO)₂(CBDCA)].

Step 3: Synthesis of [Pt(cis-1,4-DACH)(CBDCA)] The final complex is obtained by reacting [Pt(DMSO)₂(CBDCA)] with cis-1,4-diaminocyclohexane.

Detailed Procedure for [Pt(cis-1,4-DACH)(CBDCA)]:

-

A mixture of [Pt(DMSO)₂(CBDCA)] and cis-1,4-diaminocyclohexane is prepared in a 1:1 molar ratio in 10 mL of water.

-